9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- involves several steps. One common method includes the reaction of cis-3,5-dimethyl-1-piperazinylpropylamine with 9H-carbazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its interactions with sigma-1 receptors, which are involved in various cellular processes.
Medicine: It has shown potential as an anticancer agent by inducing apoptosis in tumor cells and inhibiting angiogenesis. .
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects through a dual mechanism of action. It strongly stimulates apoptosis (programmed cell death) in tumor cells and inhibits angiogenesis (formation of new blood vessels), which is crucial for tumor growth. Its primary molecular target is the sigma-1 receptor, which plays a role in cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other sigma-1 receptor ligands such as haloperidol and pentazocine. What sets 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- apart is its dual mechanism of action and its potential low toxicity, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
95586-99-5 |
---|---|
Molecular Formula |
C21H27N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-[3-[(3R,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17-/m1/s1 |
InChI Key |
GUDVQJXODNJRIJ-IAGOWNOFSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.